molecular formula C15H22N2 B5756122 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole

2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole

Cat. No. B5756122
M. Wt: 230.35 g/mol
InChI Key: OIFQYFGUIPLTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This benzimidazole derivative has been synthesized through several methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It may also induce apoptosis by activating the caspase cascade. In addition, this compound may exhibit antiviral activity by inhibiting viral replication or by blocking viral entry into host cells. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or to inhibit bacterial enzymes.
Biochemical and Physiological Effects:
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and exhibit antimicrobial activity against several bacterial strains. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole in lab experiments is its potential to exhibit anticancer, antiviral, and antimicrobial activities. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to explore its antiviral and antimicrobial activities against other viruses and bacterial strains. Furthermore, there is a need to improve the solubility of this compound in water to enhance its bioavailability and efficacy. Finally, future research could focus on developing analogs of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole with improved properties, such as increased solubility and potency.
Conclusion:
In conclusion, 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a promising compound that exhibits potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Its synthesis method has been explored through several approaches, and its mechanism of action and biochemical and physiological effects have been investigated. Although there are limitations to its use in lab experiments, further research could lead to the development of improved analogs with enhanced properties.

Synthesis Methods

2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a catalyst, such as acetic acid or sulfuric acid. Another method involves the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The yield of the reaction can be improved by using microwave-assisted synthesis or by optimizing the reaction parameters, such as temperature, time, and reactant ratio.

Scientific Research Applications

2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Furthermore, it has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-(3-methylbutyl)-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11(2)9-10-17-14-8-6-5-7-13(14)16-15(17)12(3)4/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFQYFGUIPLTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbutyl)-2-(propan-2-yl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.